9H-Carbazole, 1,6-dichloro-
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Overview
Description
9H-Carbazole, 1,6-dichloro- is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 1,6-dichloro- typically involves the chlorination of carbazole. One common method is the direct chlorination of carbazole using chlorine gas or other chlorinating agents under controlled conditions . Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent, which selectively introduces chlorine atoms at the 1 and 6 positions .
Industrial Production Methods: Industrial production of 9H-Carbazole, 1,6-dichloro- may involve large-scale chlorination processes using chlorine gas or N-chlorosuccinimide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole, 1,6-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.
Major Products:
Substitution Reactions: Products include various substituted carbazole derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include carbazole-quinones and dihydrocarbazoles.
Scientific Research Applications
9H-Carbazole, 1,6-dichloro- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 1,6-dichloro- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices . In biological systems, it may interact with cellular targets, leading to the modulation of biochemical pathways and exerting its biological effects .
Comparison with Similar Compounds
3,6-Dichloro-9H-carbazole: Another dichlorinated derivative of carbazole with chlorine atoms at the 3 and 6 positions.
1,3,6-Trichloro-9H-carbazole: A trichlorinated derivative with chlorine atoms at the 1, 3, and 6 positions.
Uniqueness: The presence of chlorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in the synthesis of various functional materials .
Properties
CAS No. |
64389-47-5 |
---|---|
Molecular Formula |
C12H7Cl2N |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1,6-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,15H |
InChI Key |
RFAIUTIUSCRMNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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